Sirolimus

Content Navigation

- 1. General Information

- 2. Sirolimus (Rapamycin) Procurement Guide: An mTOR Inhibitor for Immunosuppression and Cellular Signaling Research

- 3. Procurement Alert: Why Sirolimus Analogs and Other Immunosuppressants Are Not Interchangeable

- 4. Quantitative Evidence for Selecting Sirolimus Over Common Alternatives

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water = 9.9X10-5 mg/L at 25 °C /Estimated/

1.73e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

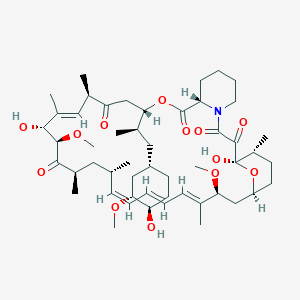

Sirolimus, also known as Rapamycin, is a macrolide lactone that functions as a potent and highly specific inhibitor of the mammalian/mechanistic target of rapamycin (mTOR). It exerts its primary biological effects by first forming a complex with the intracellular protein FKBP12; this complex then binds to and allosterically inhibits the mTOR Complex 1 (mTORC1), a crucial regulator of cell growth, proliferation, and survival. This mechanism distinguishes it from other classes of immunosuppressants, such as calcineurin inhibitors. A key procurement consideration for Sirolimus is its very poor aqueous solubility (approximately 2.6 µg/mL) and chemical instability in aqueous solutions, especially at acidic or basic pH, which necessitates careful selection of solvents and formulation strategies for both in vitro and in vivo applications.

References

- [1] Y. M. El-Gendy, M. M. El-Gendy, A. A. El-Gindy, “Development and Physicochemical Characterization of Sirolimus Solid Dispersions Prepared by Solvent Evaporation Method,” *Iranian Journal of Pharmaceutical Research*, vol. 15, no. 1, pp. 63–76, 2016.

- [2] K. J. Wood, “mTOR Inhibitors: Sirolimus and Everolimus,” in *Transplantation, Bioengineering, and Regeneration of the Endocrine Pancreas*, Academic Press, 2017, pp. 259-266.

- [3] Sirolimus MOA (Mechanism of Action). Drugs.com. Updated July 11, 2025.

- [7] Kim, D. W., et al. Enhanced bioavailability of sirolimus via preparation of solid dispersion nanoparticles using a supercritical antisolvent process. *International journal of nanomedicine*, 8, 3949–3960, 2013.

- [12] van der Wagt, M. A. J., et al. Poor solubility and stability of rapamycin in aqueous environments. *Biomedicine & Pharmacotherapy*, 176, 116773, 2024.

Substituting Sirolimus with its close structural analog, Everolimus, is ill-advised for applications requiring consistent pharmacokinetics and handling properties. Everolimus was specifically designed with a hydroxyethyl group to increase its water solubility and oral bioavailability, resulting in a significantly shorter elimination half-life (~28 hours) compared to Sirolimus (~62 hours). This fundamental difference dictates distinct dosing regimens and exposure profiles in vivo. Furthermore, substituting Sirolimus with an immunosuppressant from another class, such as Tacrolimus, is mechanistically invalid for mTOR-pathway research. While both compounds bind to the same intracellular protein, FKBP12, the resulting complexes target different downstream pathways; the Sirolimus-FKBP12 complex inhibits mTOR, whereas the Tacrolimus-FKBP12 complex inhibits calcineurin, an enzyme involved in an earlier stage of T-cell activation. Therefore, for studies focused specifically on mTORC1 signaling, Sirolimus provides a distinct and non-interchangeable tool.

References

- [1] Sirolimus vs Tacrolimus: How do they compare? Drugs.com. Updated July 16, 2025.

- [3] Sirolimus MOA (Mechanism of Action). Drugs.com. Updated July 11, 2025.

- [6] Weiner, J., et al. Everolimus and sirolimus in transplantation-related but different. *Expert Opinion on Drug Safety*, 14(8), 1247-1260, 2015.

- [9] Blazar, B. R., Taylor, P. A., & Panoskaltsis-Mortari, A. Sirolimus and tacrolimus binding proteins: double-edged swords for GVHD prophylaxis. *Blood*, 102(5), 1562, 2003.

- [29] Everolimus instead of Sirolimus / Rapamycin? Anyone else trying? Rapamycin News Forum. Published November 10, 2021.

Solubility & Handling: Significantly Lower Aqueous Solubility Than Everolimus Demands Specific Formulation

Sirolimus is practically insoluble in water, with a measured solubility of 2.6 µg/mL. In contrast, its direct analog Everolimus, which was modified with a hydroxyethyl group, is more water-soluble with a reported solubility of 9.6 µg/mL. This nearly 4-fold difference in aqueous solubility is a critical handling and formulation parameter. The poor solubility of Sirolimus also contributes to its high instability in aqueous buffers, where it can be almost completely degraded within 24 hours at 37°C.

| Evidence Dimension | Aqueous Solubility at 25°C |

| Target Compound Data | 2.6 µg/mL (Sirolimus) |

| Comparator Or Baseline | 9.6 µg/mL (Everolimus) |

| Quantified Difference | Everolimus is ~3.7 times more soluble in water than Sirolimus. |

| Conditions | Aqueous solution at 25°C. |

This dictates the necessity for organic solvents (e.g., DMSO, ethanol) or specialized formulation technologies like solid dispersions or micelles for experimental use, a key difference from the more water-soluble Everolimus.

Pharmacokinetic Profile: Longer Half-Life than Everolimus Requires Different Dosing Strategy for In Vivo Studies

The pharmacokinetic profile of Sirolimus is markedly different from its analog Everolimus, primarily in its elimination half-life. In transplant patients, Sirolimus exhibits a mean elimination half-life of approximately 62 hours. In contrast, Everolimus has a considerably shorter mean half-life of around 28-30 hours. This over 2-fold longer half-life for Sirolimus means that it requires a longer time to reach steady-state concentrations and is cleared from the system more slowly upon discontinuation of dosing.

| Evidence Dimension | Mean Elimination Half-Life |

| Target Compound Data | ~62 hours (Sirolimus) |

| Comparator Or Baseline | ~28 hours (Everolimus) |

| Quantified Difference | Sirolimus half-life is >2x longer than Everolimus. |

| Conditions | Human pharmacokinetic data from transplant recipients. |

For researchers designing in vivo experiments, this difference is critical; Sirolimus is suited for less frequent dosing regimens, while Everolimus allows for faster dose adjustments and quicker washout periods.

Mechanism of Action: Fundamentally Different Cellular Target Compared to Tacrolimus

While both Sirolimus and the common immunosuppressant Tacrolimus bind to the same immunophilin, FKBP12, their ultimate targets are distinct, making them non-interchangeable for mechanistic studies. The Sirolimus-FKBP12 complex binds to and inhibits mTOR, a serine-threonine kinase that regulates downstream cell cycle progression. In contrast, the Tacrolimus-FKBP12 complex binds to and inhibits calcineurin, a phosphatase crucial for the initial activation of T-cells. Sirolimus acts downstream of the initial T-cell activation signals that are blocked by Tacrolimus.

| Evidence Dimension | Primary Cellular Target of Drug-FKBP12 Complex |

| Target Compound Data | mTOR (mammalian Target of Rapamycin) Kinase |

| Comparator Or Baseline | Calcineurin Phosphatase (Tacrolimus) |

| Quantified Difference | Different enzyme classes and positions in the T-cell activation pathway. |

| Conditions | Cellular signal transduction in immune cells. |

This makes Sirolimus the specific and required tool for investigating mTOR-dependent signaling, whereas Tacrolimus is appropriate for studying calcineurin-dependent pathways; they cannot be substituted for one another in pathway-specific research.

In Vivo Studies Requiring Long-Interval Dosing and Sustained mTORC1 Inhibition

The long elimination half-life of Sirolimus (~62 hours) makes it the appropriate choice for preclinical animal studies where sustained, steady-state inhibition of mTORC1 is desired with less frequent administration (e.g., once daily or every other day). This contrasts with Everolimus, whose shorter half-life (~28 hours) would require more frequent dosing to maintain similar trough levels.

Formulation Development Studies for Poorly Soluble Compounds

Due to its extremely low aqueous solubility (2.6 µg/mL), Sirolimus serves as a benchmark compound for developing and testing novel formulation strategies aimed at enhancing the bioavailability of hydrophobic drugs. Its well-documented challenges make it an ideal candidate for evaluating technologies such as solid dispersions, nanocrystals, and micellar solutions.

Mechanistic Studies to Isolate mTOR Pathway from Calcineurin Signaling

When the research objective is to specifically dissect the role of the mTOR signaling pathway in cellular processes like autophagy, proliferation, or protein synthesis, Sirolimus is the required tool. Its specific mechanism of action allows researchers to modulate mTORC1 without directly interfering with the calcineurin-dependent signaling pathways that are targeted by other immunosuppressants like Tacrolimus.

References

- [1] Sirolimus vs Tacrolimus: How do they compare? Drugs.com. Updated July 16, 2025.

- [3] Sirolimus MOA (Mechanism of Action). Drugs.com. Updated July 11, 2025.

- [6] Weiner, J., et al. Everolimus and sirolimus in transplantation-related but different. *Expert Opinion on Drug Safety*, 14(8), 1247-1260, 2015.

- [10] Griffiths, C. E., et al. Calcineurin inhibitors and sirolimus: mechanisms of action and applications in dermatology. *Clinical and experimental dermatology*, 26(8), 649–656, 2001.

- [18] Lee, J. Y., et al. Enhanced solubility and oral absorption of sirolimus using D-α-tocopheryl polyethylene glycol succinate micelles. *Journal of Microencapsulation*, 30(2), 184-190, 2013.

- [20] Preetham, A. C., & Satish, C. S. Formulation of a Poorly Water-Soluble Drug Sirolimus in Solid Dispersions to Improve Dissolution. *Research Journal of Pharmaceutical, Biological and Chemical Sciences*, 2(4), 576-583, 2011.

- [31] Y. M. El-Gendy, M. M. El-Gendy, A. A. El-Gindy, “Development and Physicochemical Characterization of Sirolimus Solid Dispersions Prepared by Solvent Evaporation Method,” *Iranian Journal of Pharmaceutical Research*, vol. 15, no. 1, pp. 63–76, 2016.

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = 4.81 /Estimated/

Application

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H351 (96.36%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (97.58%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (96.36%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Hyftor is indicated for the treatment of facial angiofibroma associated with tuberous sclerosis complex in adults and paediatric patients aged 6 years and older.

Rapamune is indicated for the prophylaxis of organ rejection in adult patients at low to moderate immunological risk receiving a renal transplant. It is recommended that Rapamune be used initially in combination with ciclosporin microemulsion and corticosteroids for 2 to 3 months. Rapamune may be continued as maintenance therapy with corticosteroids only if ciclosporin microemulsion can be progressively discontinued. , , Rapamune is indicated for the treatment of patients with sporadic lymphangioleiomyomatosis with moderate lung disease or declining lung function. ,

Treatment of tuberous sclerosis complex

Treatment of ornithine transcarbamylase deficiency

Treatment of chronic non-infectious uveitis

Prevention of arteriovenous access dysfunction

Livertox Summary

Drug Classes

Transplant Agents

Therapeutic Uses

Long-term results after percutaneous coronary intervention in the treatment of chronic total coronary occlusions is hindered by a significant rate of restenosis and reocclusion. In the treatment of relatively simple nonocclusive lesions, sirolimus-eluting stents have shown dramatically reduced restenosis rates compared with bare metal stents, but whether these results are more widely applicable is unknown. ... The use of sirolimus-eluting stents in the treatment of chronic total coronary occlusions is associated with a reduction in the rate of major adverse cardiac events and restenosis compared with bare metal stents.

Chronic renal failure triggered by calcineurin inhibitor (CNI)-based immunosuppression is a common complication after cardiac transplantation. Sirolimus and mycophenolate mofetil (MMF) are 2 newer immunosuppressive agents with no documented nephrotoxic side effects. This case report describes a patient with ongoing chronic renal failure 10 months after cardiac transplantation on cyclosporine-based immunosuppressive therapy. Conversion of the immunosuppressive regimen from cyclosporine to sirolimus and MMF resulted in freedom from acute rejection, excellent cardiac graft function and consistently improved renal function. This case illustrates the beneficial potential of sirolimus and MMF as CNI-free and safe long-term immunosuppression in a patient with chronic renal failure after heart transplantation.

Pharmacology

Sirolimus is a natural macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus, with immunosuppressant properties. In cells, sirolimus binds to the immunophilin FK Binding Protein-12 (FKBP-12) to generate an immunosuppressive complex that binds to and inhibits the activation of the mammalian Target Of Rapamycin (mTOR), a key regulatory kinase. This results in inhibition of T lymphocyte activation and proliferation that occurs in response to antigenic and cytokine (IL-2, IL-4, and IL-15) stimulation and inhibition of antibody production. (NCI04)

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L04 - Immunosuppressants

L04A - Immunosuppressants

L04AA - Selective immunosuppressants

L04AA10 - Sirolimus

S - Sensory organs

S01 - Ophthalmologicals

S01X - Other ophthalmologicals

S01XA - Other ophthalmologicals

S01XA23 - Sirolimus

Mechanism of Action

Sirolimus inhibits cytokine (Interleukin (IL)-2, IL-4, and IL-15) -- stimulated T lymphocyte activation and proliferation; it also inhibits antibody production. This may occur through formation of an immunosuppressive complex with FK Binding Protein-12 (FKBP-12). Although the sirolimus-(FKBP-12) complex is inactive against calcineurin activity, the complex binds to and inhibits activation of a key regulatory kinase, mammalian Target of Rapamycin (mTOR). This is believed to suppress cytokine-driven T-cell proliferation, inhibiting cell cycle progression from the G, to S phase.

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

Following oral administration of [14C] sirolimus in healthy subjects, about 91% of the radioactivity was recovered from feces and only 2.2% of the radioactivity was detected in urine. Some of the metabolites of sirolimus are also detectable in feces and urine.

The mean (± SD) blood-to-plasma ratio of sirolimus was 36 ± 18 L in stable renal allograft patients, indicating that sirolimus is extensively partitioned into formed blood elements. The mean volume of distribution (Vss/F) of sirolimus is 12 ± 8 L/kg.

In adult renal transplant patients with low- to moderate-immunologic risk, oral administration of 2 mg sirolimus led to oral clearance of 173 ± 50 mL/h/kg for oral solution and 139 ± 63 mL/h/kg for oral tablets.

Following administration of /Sirolimus/ Oral Solution, sirolimus is rapidly absorbed, with a mean time-to-peak concentration (t max ) of approximately 1 hour after a single dose in healthy subjects and approximately 2 hours after multiple oral doses in renal transplant recipients. The systemic availability of sirolimus was estimated to be approximately 14% after the administration of /Sirolimus/ Oral Solution. The mean bioavailability of sirolimus after administration of the tablet is about 27% higher relative to the oral solution.

In 22 healthy volunteers receiving Rapamune Oral Solution, a high-fat meal altered the bioavailability characteristics of sirolimus. Compared with fasting, a 34% decrease in the peak blood sirolimus concentration (C max ), a 3.5-fold increase in the time-to-peak concentration (t max ), and a 35% increase in total exposure (AUC) was observed. After administration of Rapamune Tablets and a high-fat meal in 24 healthy volunteers, C max , t max , and AUC showed increases of 65%, 32%, and 23%, respectively.

Absorption: Rapid, from the gastrointestinal tract. Bioavailability is approximately 14%. Rate of absorption is decreased in the presence of a high-fat diet. The rate and extent of absorption is reduced in black patients.

The mean (+/- SD) blood-to-plasma ratio of sirolimus was 36 +/- 17.9 in stable renal allograft recipients, indicating that sirolimus is extensively partitioned into formed blood elements. The mean volume of distribution of sirolimus is 12 +/- 7.52 L/kg. Sirolimus is extensively bound (approximately 92%) to human plasma proteins. In man, the binding of sirolimus was shown mainly to be associated with serum albumin (97%), (alpha) 1 -acid glycoprotein, and lipoproteins.

For more Absorption, Distribution and Excretion (Complete) data for SIROLIMUS (7 total), please visit the HSDB record page.

Metabolism Metabolites

Sirolimus is a substrate for both cytochrome P450 IIIA4 (CYP3A4) and P-glycoprotein. Sirolimus is extensively metabolized by O-demethylation and/or hydroxylation. Seven major metabolites, including hydroxy, demethyl, and hydroxydemethyl, are identifiable in whole blood. Some of these metabolites are also detectable in plasma, fecal, and urine samples. Glucuronide and sulfate conjugates are not present in any of the biologic matrices.

Biotransformation: Hepatic, extensive, by cytochrome p450 3A enzymes. Major metabolites include hydroxysirolimus, demethylsirolimus, and hydroxydemethyl-sirolimus.

... After incubation of sirolimus with human and pig small intestinal microsomes, five metabolites were detected using high performance liquid chromatography/electrospray-mass spectrometry: hydroxy, dihydroxy, trihydroxy, desmethyl and didesmethyl sirolimus. The same metabolites were generated by human liver microsomes and pig small intestinal mucosa in the Ussing chamber. Anti-CYP3A antibodies, as well as the specific CYP3A inhibitors troleandomycin and erythromycin, inhibited small intestinal metabolism of sirolimus, confirming that, as in the liver, CYP3A enzymes are responsible for sirolimus metabolism in the small intestine. ...

Sirolimus has known human metabolites that include 25-Hydroxy-sirolimus, 12-Hydroxy-sirolimus, 16-O-Desmethylsirolimus, 39-O-Desmethylsirolimus, 24-Hydroxy-sirolimus, 11-Hydroxy-sirolimus, and 46-Hydroxy-sirolimus.

Half Life: 57-63 hours

Wikipedia

FDA Medication Guides

SIROLIMUS

SOLUTION;ORAL

TABLET;ORAL

PF PRISM CV

01/02/2020

08/09/2021

Drug Warnings

Grapefruit juice may inhibit CYP 3A4 enzymes, leading to decreased metabolism of sirolimus; must not be taken with or used to dilute sirolimus.

Cases of bronchial anastomotic dehiscence, most of which were fatal, have been reported in de novo lung transplant patients who received sirolimus in combination with other immunosuppressants. Because safety and efficacy of sirolimus as immunosuppressive therapy in lung transplant patients have not been established, such use in not recommended by the manufacturer.

Use of sirolimus in combination with other immunosuppressants (i.e., cyclosporine, tacrolimus) has been associated with an increased risk on hepatic artery thrombosis, graft loss, and death in de novo liver transplant recipients. Because safety and efficacy of sirolimus as immunosuppressive therapy in liver transplant patients have not been established, such use is not recommended by the manufacturer.

For more Drug Warnings (Complete) data for SIROLIMUS (27 total), please visit the HSDB record page.

Biological Half Life

The drug has an elimination half life of 57-63 hours in kidney transplant recipients.

Use Classification

Human drugs -> Immunosuppressants -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

General Manufacturing Information

Interactions

/Concurrent use of sirolimus with tacrolimus/ may cause excess mortality, graft loss and hepatic artery thrombosis (HAT) in liver transplant patients, most cases of HAT occured within 30 days post-transplantation.

/Antibiotics such as: rifabutin or rifapentine; and anticonvulsants such as: carbamazepine, phenobarbital, or phenytoin/ may decrease sirolimus concentrations due to cytochrome p450 3A4 (CYP3 A4) isoenzyme induction.

Significant increases in sirolimus clearance occur when administered with rifampin due to CYP3A4 induction by rifampin; an alternative antibacterial agent with less enzyme induction potential should be considered.

For more Interactions (Complete) data for SIROLIMUS (11 total), please visit the HSDB record page.

Dates

"Rapamune- sirolimus solution Rapamune- sirolimus tablet, sugar coated". DailyMed. Archived from the original on 27 November 2021. Retrieved 26 November 2021.

"Fyarro- sirolimus injection, powder, lyophilized, for suspension". DailyMed. Archived from the original on 19 December 2021. Retrieved 19 December 2021.

"Hyftor- sirolimus gel". DailyMed. 28 January 2021. Archived from the original on 24 March 2022. Retrieved 23 March 2022.

"Rapamune EPAR". European Medicines Agency. 17 September 2018. Archived from the original on 13 August 2021. Retrieved 26 November 2021.

Buck ML (2006). "Immunosuppression With Sirolimus After Solid Organ Transplantation in Children". Pediatric Pharmacotherapy. 12 (2). Archived from the original on 18 April 2020. Retrieved 4 April 2022.

"Rapamycin". PubChem Compound. National Center for Biotechnology Information. Archived from the original on 16 August 2016. Retrieved 1 August 2016.

Simamora P, Alvarez JM, Yalkowsky SH (February 2001). "Solubilization of rapamycin". International Journal of Pharmaceutics. 213 (1–2): 25–9. doi:10.1016/s0378-5173(00)00617-7. PMID 11165091.

Vézina C, Kudelski A, Sehgal SN (October 1975). "Rapamycin (AY-22,989), a new antifungal antibiotic. I. Taxonomy of the producing streptomycete and isolation of the active principle". The Journal of Antibiotics. 28 (10): 721–6. doi:10.7164/antibiotics.28.721. PMID 1102508.

"Cypher Sirolimus-eluting Coronary Stent". Cypher Stent. Archived from the original on 27 April 2003. Retrieved 1 April 2008.

Mukherjee S, Mukherjee U (1 January 2009). "A comprehensive review of immunosuppression used for liver transplantation". Journal of Transplantation. 2009: 701464. doi:10.1155/2009/701464. PMC 2809333. PMID 20130772.

Qari S, Walters P, Lechtenberg S (21 May 2021). "The Dirty Drug and the Ice Cream Tub". Radiolab. Archived from the original on 25 July 2021. Retrieved 25 July 2021.

Seto B (November 2012). "Rapamycin and mTOR: a serendipitous discovery and implications for breast cancer". Clinical and Translational Medicine. 1 (1): 29. doi:10.1186/2001-1326-1-29. PMC 3561035. PMID 23369283.

Pritchard DI (May 2005). "Sourcing a chemical succession for cyclosporin from parasites and human pathogens". Drug Discovery Today. 10 (10): 688–91. doi:10.1016/S1359-6446(05)03395-7. PMID 15896681.

"Drug Approval Package: Rapamune (Sirolimus) NDA# 021083". U.S. Food and Drug Administration (FDA). Archived from the original on 1 February 2022. Retrieved 1 February 2022.

"Aadi Bioscience Announces FDA Approval of its First Product Fyarro for Patients with Locally Advanced Unresectable or Metastatic Malignant Perivascular Epithelioid Cell Tumor (PEComa)". Aadi Bioscience, Inc. (Press release). 23 November 2021. Archived from the original on 27 November 2021. Retrieved 26 November 2021.

Li JJ, Corey EJ (3 April 2013). Drug Discovery: Practices, Processes, and Perspectives. John Wiley & Sons. ISBN 978-1-118-35446-9. Archived from the original on 19 August 2020. Retrieved 1 August 2016.

Koprowski G (7 February 2012). Nanotechnology in Medicine: Emerging Applications. Momentum Press. ISBN 978-1-60650-250-1. Archived from the original on 30 September 2020. Retrieved 1 August 2016.

"Sirolimus (marketed as Rapamune) Safety". U.S. Food and Drug Administration (FDA). 11 June 2009. Archived from the original on 16 September 2016. Retrieved 1 August 2016.

Wijesinha M, Hirshon JM, Terrin M, Magder L, Brown C, Stafford K, et al. (August 2019). "Survival Associated With Sirolimus Plus Tacrolimus Maintenance Without Induction Therapy Compared With Standard Immunosuppression After Lung Transplant". JAMA Netw Open. 2 (8): e1910297. doi:10.1001/jamanetworkopen.2019.10297. PMC 6716294. PMID 31461151.

Pahon E (28 May 2015). "FDA approves Rapamune to treat LAM, a very rare lung disease". U.S. Food and Drug Administration (FDA). Archived from the original on 14 August 2016. Retrieved 1 August 2016.

Shuchman M (November 2006). "Trading restenosis for thrombosis? New questions about drug-eluting stents". The New England Journal of Medicine. 355 (19): 1949–52. doi:10.1056/NEJMp068234. PMID 17093244.

"Venous Malformation: Treatments". Boston Children's Hospital. Archived from the original on 17 January 2021. Retrieved 22 April 2020.

Dekeuleneer V, Seront E, Van Damme A, Boon LM, Vikkula M (April 2020). "Theranostic Advances in Vascular Malformations". The Journal of Investigative Dermatology. 140 (4): 756–763. doi:10.1016/j.jid.2019.10.001. PMID 32200879.

Lee BB (January 2020). "Sirolimus in the treatment of vascular anomalies". Journal of Vascular Surgery. 71 (1): 328. doi:10.1016/j.jvs.2019.08.246. PMID 31864650.

Triana P, Dore M, Cerezo VN, Cervantes M, Sánchez AV, Ferrero MM, et al. (February 2017). "Sirolimus in the Treatment of Vascular Anomalies". European Journal of Pediatric Surgery. 27 (1): 86–90. doi:10.1055/s-0036-1593383. PMID 27723921.

Balestri R, Neri I, Patrizi A, Angileri L, Ricci L, Magnano M (January 2015). "Analysis of current data on the use of topical rapamycin in the treatment of facial angiofibromas in tuberous sclerosis complex". Journal of the European Academy of Dermatology and Venereology. 29 (1): 14–20. doi:10.1111/jdv.12665. PMID 25174683. S2CID 9967001.

"FDA Approves Nobelpharma's Topical Treatment for Facial Angiofibroma". FDAnews. 7 April 2022. Archived from the original on 1 June 2022. Retrieved 24 May 2022.